![molecular formula C15H13FN4O2 B2916369 5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-76-3](/img/structure/B2916369.png)

5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

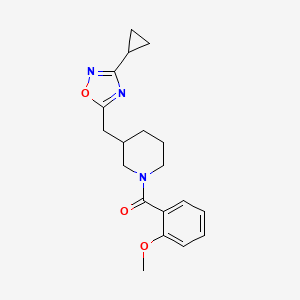

The compound “5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine base, which is an essential building block of nucleic acids, DNA, and RNA . The specific molecular structure of “this compound” is not detailed in the retrieved data.Chemical Reactions Analysis

Pyrimidines exhibit various chemical reactions due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Specific chemical reactions involving “this compound” are not detailed in the retrieved data.Aplicaciones Científicas De Investigación

Molecular Structure and Crystallography

A study by Trilleras et al. (2009) explored the molecular structures of several pyrido[2,3-d]pyrimidine derivatives, including compounds with fluorophenyl groups similar to the chemical . The research found that these molecules exhibit varied crystal structures despite having similar molecular frameworks. The study detailed the hydrogen bonding and π-π stacking interactions that contribute to the diverse crystalline arrangements, providing insights into the intermolecular forces and structural stability of such compounds (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Biological Activity and Therapeutic Potential

Research on pyrido[2,3-d]pyrimidine derivatives has also delved into their biological activities, particularly their potential as therapeutic agents. For instance, a study by Liu et al. (2016) synthesized a compound with structural similarities to the chemical and examined its efficacy in inhibiting the proliferation of certain cancer cell lines. This research highlights the potential of such compounds in developing anti-cancer therapies, emphasizing the importance of structural modifications to enhance biological activity (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).

Urease Inhibition and Potential Applications

Another study by Rauf et al. (2010) focused on the synthesis and characterization of pyrido[1,2-a]pyrimidine derivatives, investigating their urease inhibition activity. This research is significant as urease inhibitors have potential applications in treating and preventing diseases related to urease-producing bacteria, such as urinary tract infections and gastric ulcers. The study identified compounds with notable urease inhibitory activity, underscoring the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives in addressing health issues associated with urease (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).

Photophysical Properties and Sensing Applications

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives to investigate their photophysical properties and potential as pH sensors. The study demonstrated that these compounds exhibit solid-state fluorescence and solvatochromism, making them promising candidates for optical sensing applications. The research highlighted how structural modifications, such as the introduction of a fluorophenyl group, can significantly influence the photophysical behavior of such compounds, opening up new avenues for developing advanced sensing materials (Yan, Meng, Li, Ge, & Lu, 2017).

Safety and Hazards

The compound “5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

5-(3-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(6-7-17-13)18-10-5-3-4-9(16)8-10/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVIRBHLPRJLLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)

![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)

![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)

![ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2916294.png)

![(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B2916295.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2916299.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide](/img/structure/B2916307.png)